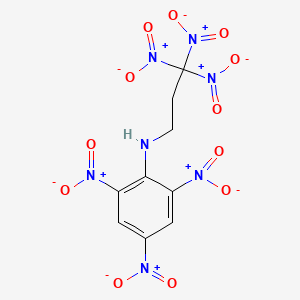
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline is a highly nitrated aromatic compound. It is known for its explosive properties due to the presence of multiple nitro groups. This compound is part of a class of chemicals that are used in various applications, including explosives and propellants.
Méthodes De Préparation
The synthesis of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline typically involves nitration reactions. The process begins with the nitration of aniline to form 2,4,6-trinitroaniline. This intermediate is then further reacted with 3,3,3-trinitropropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to prevent unwanted side reactions and ensure safety .
Analyse Des Réactions Chimiques
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline undergoes various chemical reactions, primarily due to its highly nitrated nature. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, leading to the formation of amines and other reduced products.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, often involving nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline has several scientific research applications:
Chemistry: It is used as a model compound in studies of nitration reactions and the behavior of highly nitrated aromatic compounds.
Biology and Medicine: Research has explored its potential as an antitumor agent, with studies showing that derivatives of this compound can inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline involves the release of a large amount of energy upon detonation. The nitro groups in the compound undergo rapid decomposition, releasing gases like nitrogen and carbon dioxide, which contribute to the explosive force. In biological systems, the compound’s derivatives can induce apoptosis in cancer cells by affecting the expression of proteins involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline can be compared with other similar compounds such as:
2,4,6-Trinitroaniline: Known for its use in explosives, it shares similar nitration patterns but lacks the additional trinitropropyl group.
2,4,6-Trinitro-N-methyl-aniline: Another nitrated aniline derivative, it has a methyl group instead of the trinitropropyl group.
2,4,6-Trinitro-m-cresol: This compound has a similar nitration pattern but is based on a cresol structure rather than an aniline.
Propriétés
Numéro CAS |
51625-34-4 |
|---|---|
Formule moléculaire |
C9H7N7O12 |
Poids moléculaire |
405.19 g/mol |
Nom IUPAC |
2,4,6-trinitro-N-(3,3,3-trinitropropyl)aniline |
InChI |
InChI=1S/C9H7N7O12/c17-11(18)5-3-6(12(19)20)8(7(4-5)13(21)22)10-2-1-9(14(23)24,15(25)26)16(27)28/h3-4,10H,1-2H2 |
Clé InChI |
COGBUERKFLIJOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


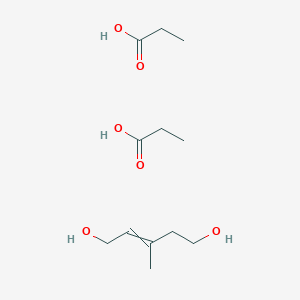
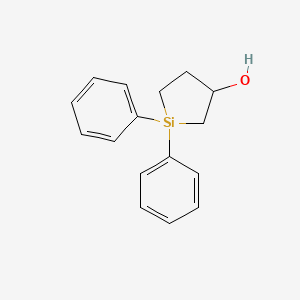
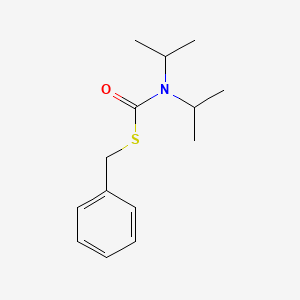
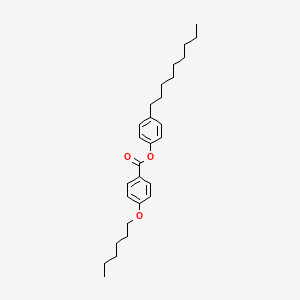
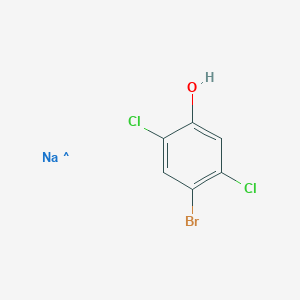
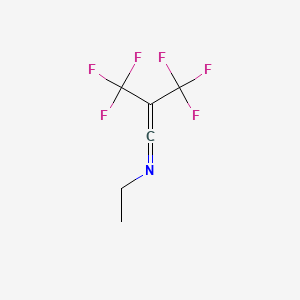
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
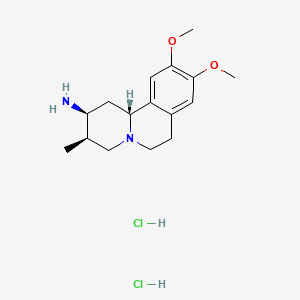
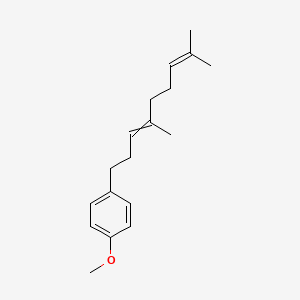
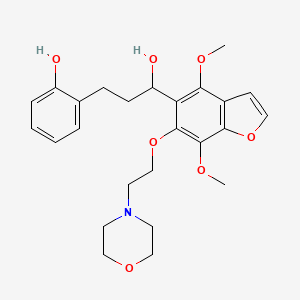
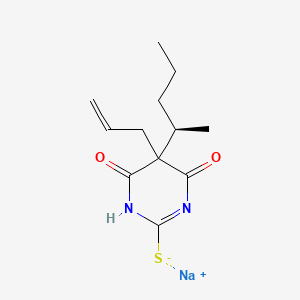
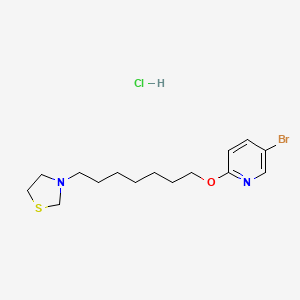
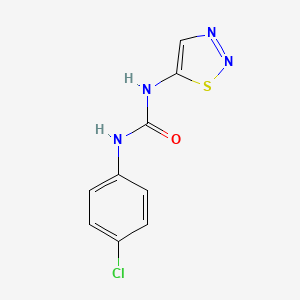
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
